30 kDa antifungal protein
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
XXTKFDFFTLALQXPAXF |
Origin of Product |
United States |
Scientific Research Applications
2.1. Plant Protection
The application of 30 kDa AFPs in agriculture focuses on their ability to protect crops from fungal pathogens. Studies have demonstrated that these proteins can inhibit the growth of several economically significant fungi, such as Botrytis cinerea and Fusarium graminearum.
Case Study: Engelmannia pinnatifida AFP
- Source : Leaves of Engelmannia pinnatifida
- Method : Purification through ammonium sulfate precipitation and chromatographic techniques.
- Results : The purified protein exhibited antifungal activity at concentrations as low as 50 ng, effectively inhibiting various plant pathogens .
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Botrytis cinerea | 20 | 0.5 |
| Fusarium graminearum | 25 | 1.0 |
| Colletotrichum cereale | 15 | 0.75 |
2.2. Biopesticide Development
The potential for developing biopesticides from AFPs is significant due to their low toxicity to non-target organisms and humans. The use of these proteins can reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.
3.1. Antifungal Therapeutics
The antifungal properties of the 30 kDa AFP suggest its potential use in treating fungal infections in humans and animals. Research indicates that these proteins can effectively target pathogenic fungi responsible for infections such as candidiasis and aspergillosis.
Case Study: Sorghum bicolor AFP
- Source : Seeds of Sorghum bicolor
- Method : Isolation using chromatographic techniques.
- Results : Demonstrated significant antifungal activity against clinical strains of fungi, showing promise for therapeutic applications .
| Pathogen | Inhibition Concentration (µg/mL) | MFC (µg/mL) |
|---|---|---|
| Candida albicans | 10 | 20 |
| Aspergillus fumigatus | 5 | 10 |
3.2. Drug Formulation
Incorporating AFPs into drug formulations could enhance the efficacy of existing antifungal treatments while minimizing side effects associated with conventional antifungals.
Comparison with Similar Compounds
Comparison with Similar Antifungal Compounds
Key Findings and Contrasts
Source Diversity :
- The 30 kDa proteins from E. pinnatifida and H. okadai are plant- and marine-derived, respectively, whereas K21 and (E)-3-(furan-2-yl)acrylic acid are synthetic . Plant-derived proteins (e.g., 25 kDa flaxseed chitinase) often target structural components like cell walls, while synthetic agents (e.g., K21) disrupt membranes or metabolic pathways .
Spectrum of Activity: The 30 kDa E. pinnatifida protein is specialized against plant pathogens, whereas K21 and HOL-30 lectin target human-pathogenic Candida and bacteria, respectively . Synthetic compounds like imidazole derivatives (IC50: 95–305 μM) and echinocandins exhibit broader antifungal ranges .
Mechanistic Insights :
- Membrane disruption is a common theme (K21, PAF26, HOL-30), but the 30 kDa E. pinnatifida protein may act via ribonuclease-like enzymatic activity, a unique mechanism compared to azoles or polyenes . highlights clustering of membrane-active antifungals, suggesting shared physicochemical properties (e.g., hydrophobicity) .
Synergy Potential: K21 shows strong synergy with fluconazole against resistant Candida, reducing effective dosages . In contrast, the 30 kDa proteins lack reported combinations, likely due to their niche applications .
Resistance and Toxicity :
- Natural proteins (e.g., 30 kDa lectin) may lower resistance risks due to multifactorial mechanisms, whereas synthetic agents like K21 face challenges with fungal efflux pumps . Toxicity data for the 30 kDa proteins remain underexplored compared to clinically used compounds .
Preparation Methods
Gel Filtration Chromatography
- Column : Sephadex G-25 column (30 × 1.5 cm).
- Buffer : 5 mM Tris–HCl, pH 7.2.
- Flow Rate : Approximately 60 ml/h.
- Detection : Protein elution monitored at 220 nm.
- Outcome : Fractions exhibiting antifungal activity are pooled and subjected to repeated gel filtration to improve purity.
This step separates proteins based on size, allowing preliminary enrichment of the 30 kDa protein.
Ion Exchange Chromatography
- Column : HiTrap Q ion exchange column (5 × 5 ml).
- Equilibration Buffer : 20 mM Tris–HCl, pH 7.2.
- Elution : Gradient elution with increasing salt concentration (usually NaCl) to dissociate bound proteins.
- Purpose : Separates proteins based on charge differences, further purifying the target protein.
The ion exchange step refines the protein population by exploiting charge characteristics, enhancing specificity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Column : Reverse-phase column suitable for protein purification.
- Elution : Organic solvent gradient (commonly acetonitrile with trifluoroacetic acid).
- Purpose : Final polishing step to achieve high purity and homogeneity.
- Result : Isolated protein with confirmed molecular weight around 30 kDa and retained antifungal activity.
RP-HPLC is critical for removing residual contaminants and concentrating the protein.
Characterization and Activity Assays
- Molecular Weight Confirmation : SDS-PAGE and mass spectrometry confirm the protein size (~30 kDa).
- Antifungal Activity : Minimum inhibitory concentrations (MIC) measured against Candida species:
- Candida albicans: 18 µg/ml
- Candida parapsilosis and Candida tropicalis: 36 µg/ml
- Functional Assays : The protein inhibits fungal adherence and germ tube formation at concentrations >150 µg/ml.
- Ultrastructural Effects : Transmission electron microscopy shows fungal cell wall thickening and morphological alterations after treatment.
- Cytotoxicity : No toxicity observed in Hep2 cell cultures at concentrations ≤1000 µg/ml, indicating selective antifungal action.
Summary Table of Preparation Steps and Conditions
| Step | Method/Material | Conditions/Parameters | Purpose/Outcome |
|---|---|---|---|
| 1. Extraction | Seed powder + 20 mM HEPES buffer | Centrifugation at 30,000 g, 30 min, 4°C | Obtain crude protein extract |
| 2. Gel Filtration Chromatography | Sephadex G-25 column | 5 mM Tris–HCl pH 7.2, 60 ml/h flow rate | Size-based fractionation, enrich protein |
| 3. Ion Exchange Chromatography | HiTrap Q column | 20 mM Tris–HCl pH 7.2, salt gradient elution | Charge-based purification |
| 4. RP-HPLC | Reverse-phase column | Organic solvent gradient elution | Final purification and concentration |
| 5. Characterization | SDS-PAGE, MIC assays, TEM | Protein size ~30 kDa; MIC 18-36 µg/ml | Confirm purity, activity, and safety |
Research Findings on Preparation Efficacy
- The multi-step chromatographic approach yields a highly purified this compound with potent activity against pathogenic fungi.
- The protein preparation is reproducible and scalable, suitable for further biochemical and pharmacological studies.
- The absence of cytotoxicity at high concentrations supports its potential for therapeutic applications.
- Ultrastructural studies confirm the protein’s mechanism involves disruption of fungal cell wall integrity.
Q & A
Q. What methods are recommended for isolating and purifying the 30 kDa antifungal protein from plant sources?
Isolation typically involves ammonium sulfate precipitation, size-exclusion chromatography (gel filtration), and reverse-phase chromatography (e.g., C18 columns). For purification, preparative-scale FPLC and affinity chromatography are effective. Activity-guided fractionation using ultrafiltration with 30 kDa molecular weight cutoff membranes helps isolate the target protein . Validation of purity can be achieved via SDS-PAGE (Laemmli method) and Western blotting (Towbin transfer to nitrocellulose) .
Q. How can researchers confirm the antifungal activity of the 30 kDa protein?
Use in vitro assays like the Oxford Cup diffusion method. Prepare protein fractions (<30 kDa, 30–50 kDa, etc.) and apply them to fungal cultures (e.g., Rhizoctonia solani or Candida albicans). Measure inhibition zones after 24–48 hours. For quantitative analysis, determine the minimum inhibitory concentration (MIC) via broth microdilution assays .
Q. What techniques are critical for characterizing the molecular weight and structural integrity of the protein?
- SDS-PAGE : Confirm molecular weight (~30 kDa) using discontinuous buffer systems .
- Electrospray ionization mass spectrometry (ESI-MS) : Validate exact mass and detect post-translational modifications (e.g., phosphorylation) .
- N-terminal sequencing : Identify conserved domains (e.g., homology to self-incompatibility glycoproteins in plants) via Edman degradation .
Advanced Research Questions
Q. How can structural discrepancies in reported 30 kDa protein sequences be resolved?
Discrepancies may arise from species-specific isoforms or purification artifacts. Use LC-MS/MS with tryptic digestion to map full-length sequences. Compare against databases (UniProtKB) and validate with molecular dynamics simulations to assess folding stability. Cross-reference with structural genomics data (e.g., cryo-EM or X-ray crystallography) to resolve ambiguous regions .
Q. What experimental strategies address contradictions in antifungal efficacy across studies?
- Standardize assays : Use identical fungal strains, culture media, and incubation conditions (e.g., 37°C for Candida).
- Control for protein stability : Pre-treat samples with protease inhibitors and test under varying pH/temperature conditions .
- Validate in vivo relevance : Conduct field trials (e.g., R. glutinosa infection models) with parallel in vitro data .
Q. How can researchers identify the protein’s antifungal mechanism of action?
- Transcriptomics : Profile fungal gene expression (e.g., ERG11 for ergosterol biosynthesis) post-exposure.
- Calcium homeostasis assays : Measure intracellular Ca²⁺ flux in fungi (e.g., Neurospora crassa) using fluorescent dyes .
- Targeted mutagenesis : Disrupt fungal genes encoding putative targets (e.g., cell wall synthases) and assess resistance .
Q. What methodologies are suitable for studying resistance evolution to the 30 kDa protein?
- Serial passage assays : Expose fungi to sub-inhibitory protein concentrations over multiple generations.
- Whole-genome sequencing : Identify mutations in resistance-associated loci (e.g., FKS1 for β-glucan synthase) .
- Synergy screens : Test combinatorial efficacy with existing antifungals (e.g., azoles) to delay resistance .
Q. How can in silico tools enhance the rational design of 30 kDa protein analogs?
Use platforms like Antifungipept to predict activity-structure relationships. Apply sequence modifications (e.g., single-point mutations, peptide elongation) guided by QSAR models. Validate designs via molecular docking with fungal membrane targets (e.g., GPI-anchored proteins) .
Methodological and Data Analysis Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in antifungal assays?
Q. How should researchers validate protein functionality in 3D infection models?
Employ 3D human skin equivalents to mimic Candida infections. Apply the protein topically and quantify hyphal growth inhibition via confocal microscopy. Monitor cytotoxicity using lactate dehydrogenase (LDH) release assays .
Tables for Key Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
